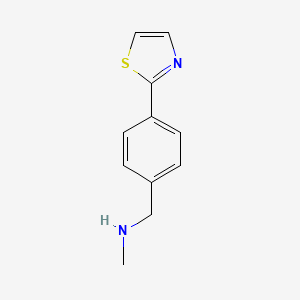

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is a compound that can be inferred to have a benzylamine moiety substituted with a thiazole ring and a methyl group. While the specific compound is not directly mentioned in the provided papers, the structure suggests it would have properties and reactivity similar to other thiazole derivatives discussed in the research. Thiazoles are heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including cyclization reactions and C-H bond functionalization. For instance, the synthesis of benzothiazoles from N-substituted arylamines and elemental sulfur is described as an atom economic and environmentally friendly method, involving double C-S bond formation through C-H bond functionalization . Another synthesis approach involves the cyclization of thioamide with chloroacetoacetate to yield thiazole derivatives . These methods highlight the versatility and efficiency of synthesizing thiazole-containing compounds, which could be applicable to the synthesis of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The crystal structure of related compounds, such as N-(thiazol-2-yl)benzamide derivatives, reveals the importance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in stabilizing the molecular conformation . Similarly, the X-ray structure determination of a benzo[d]thiazole derivative provides insights into the optimized molecular geometry and the influence of substituents on the overall structure .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often facilitated by their nucleophilic sulfur and nitrogen atoms. For example, the synthesis of N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides involves heterocyclization and the reaction of bromoacetone . Additionally, the reactivity of thiazole derivatives towards electrophiles and their ability to form stable heterocyclic systems is demonstrated in the synthesis of 1,3,5-oxadiazinane-4-thiones and 1,3,5-triazinane-2-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents affects properties such as solubility, melting point, and stability. For instance, the thermal behavior of a benzo[d]thiazole derivative is studied using TG/DTA analysis, providing information on the material's stability against temperature . The spectral characteristics, including FT-IR, NMR, and UV-Vis spectroscopy, offer valuable data on the functional groups and electronic structure of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine and related compounds are pivotal in synthetic chemistry for the construction of complex molecules. The facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones, where benzylamine is utilized, exemplifies the compound's significance in the synthesis of novel structures (El-Sawah et al., 2020). Additionally, the creation of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as building blocks in drug discovery underlines the importance of thiazol derivatives in medicinal chemistry (Durcik et al., 2020).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized to investigate their gelation behavior. The elucidation of the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior using the crystal engineering approach is crucial for understanding molecular interactions and creating tailored materials (Yadav & Ballabh, 2020).

Antimicrobial and Bioactive Properties

The synthesis and characterization of various thiazol-based compounds, including coumarin thiazole derivatives with antimicrobial activity, highlight the bioactive potential of these molecules. These compounds are not only significant for their antimicrobial properties but also for their integration into polymers to impart desirable characteristics, such as antimicrobial properties (El‐Wahab et al., 2014). Moreover, compounds like 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines have been synthesized and evaluated for their antimicrobial and anthelmintic activities, demonstrating the therapeutic potential of thiazol derivatives (Amnerkar et al., 2015).

Anticancer Research

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines indicate the potential of these compounds in cancer treatment and drug development (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

N-methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-9-2-4-10(5-3-9)11-13-6-7-14-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNMSLOSGSGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594508 |

Source

|

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine | |

CAS RN |

886851-31-6 |

Source

|

| Record name | N-Methyl-4-(2-thiazolyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)